6-Ethoxy-3-propylquinolin-2-amine is a heterocyclic aromatic compound belonging to the quinoline family. This compound is notable for its potential biological and pharmacological activities, which include antibacterial, antifungal, antimalarial, and anticancer properties. The molecular formula of 6-Ethoxy-3-propylquinolin-2-amine is , indicating that it contains an amino group at the second position, an ethoxy group at the sixth position, and a propyl group at the third position on the quinoline ring. Quinoline derivatives have been extensively studied due to their diverse therapeutic applications.
The synthesis of 6-Ethoxy-3-propylquinolin-2-amine can be achieved through several synthetic routes:
The molecular structure of 6-Ethoxy-3-propylquinolin-2-amine can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 6-Ethoxy-3-propylquinolin-2-amine |
| InChI Key | YCKUBSGCBLBHKO-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(N=C2C=CC(=CC2=C1)OCC)N |
This structure highlights the arrangement of atoms within the molecule, which contributes to its chemical behavior and reactivity.
6-Ethoxy-3-propylquinolin-2-amine undergoes various chemical reactions:
The mechanism of action for 6-Ethoxy-3-propylquinolin-2-amine is primarily linked to its interactions with biological targets:
The physical and chemical properties of 6-Ethoxy-3-propylquinolin-2-amine are summarized below:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
| Flash Point | Not specified |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
6-Ethoxy-3-propylquinolin-2-amine has several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: